molecular formula C10H8Cl3N3 B1480608 4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole CAS No. 2091696-28-3

4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole

Cat. No.: B1480608
CAS No.: 2091696-28-3
M. Wt: 276.5 g/mol
InChI Key: IJIDRSCFKIHZDP-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H8Cl3N3 and its molecular weight is 276.5 g/mol. The purity is usually 95%.
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Biological Activity

4-(Chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antibacterial, anti-inflammatory, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a triazole ring which is known for its pharmacological significance. The synthesis typically involves the reaction of chloromethyl and dichlorobenzyl derivatives with triazole precursors through methods such as the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction. The resulting compound has been characterized using techniques like NMR and IR spectroscopy to confirm its structure and purity.

1. Antibacterial Activity

Numerous studies have reported the antibacterial properties of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have shown significant activity against various bacterial strains:

  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial DNA-gyrase, an essential enzyme for bacterial replication. Molecular docking studies indicate that these compounds can effectively bind to the enzyme's active site, leading to a reduction in bacterial growth .
  • Efficacy : In vitro assays have demonstrated that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria. For example, a related triazole derivative was reported to have a minimum inhibitory concentration (MIC) as low as 5 µg/mL against E. coli and Bacillus subtilis .
Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli514-22
Bacillus subtilis515-20
Pseudomonas aeruginosa1012-18

2. Anti-inflammatory Activity

The compound also demonstrates significant anti-inflammatory effects:

  • Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is crucial in managing inflammatory diseases .
  • Research Findings : A study highlighted that derivatives of triazoles can selectively inhibit COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Triazole Derivative A18.592.6

3. Antioxidant Activity

The antioxidant potential of triazoles has been extensively studied:

  • Assays : DPPH and ABTS assays have been employed to measure the radical scavenging ability of these compounds. Results indicate that some derivatives exhibit antioxidant activities comparable to standard antioxidants like ascorbic acid .
  • Findings : For example, certain derivatives showed an IC50 value of 0.397 µM in ABTS assays, indicating strong radical scavenging capabilities .

Case Studies

Several case studies provide insights into the practical applications of these compounds:

  • Case Study on Antibacterial Efficacy : A study evaluating a series of triazole derivatives found that those with specific substitutions at the benzyl position had enhanced antibacterial properties compared to their unsubstituted counterparts .
  • Clinical Relevance : Research involving animal models has demonstrated that triazole derivatives can reduce inflammation and bacterial load in infections, suggesting their potential for therapeutic use in clinical settings .

Properties

IUPAC Name

4-(chloromethyl)-1-[(3,5-dichlorophenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N3/c11-4-10-6-16(15-14-10)5-7-1-8(12)3-9(13)2-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIDRSCFKIHZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole

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